molecular formula C10H12N6O B610379 4-[(4-Methoxyphenyl)hydrazono]-4h-pyrazole-3,5-diamine CAS No. 866409-68-9

4-[(4-Methoxyphenyl)hydrazono]-4h-pyrazole-3,5-diamine

Katalognummer B610379
CAS-Nummer: 866409-68-9
Molekulargewicht: 232.25
InChI-Schlüssel: QNRNTYHAOBVOKW-BUHFOSPRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ILK-IN-3: is an orally active integrin linked kinase inhibitor. Integrin linked kinase is a multifunctional protein involved in cell-matrix interactions, cell adhesion, and anchorage-dependent cell growth. ILK-IN-3 has shown potential in improving the anticancer efficacy of Docetaxel in orthotopic LCC6 models .

Wissenschaftliche Forschungsanwendungen

Chemistry: : In chemistry, ILK-IN-3 is used as a tool compound to study the role of integrin linked kinase in various cellular processes. It helps in understanding the molecular mechanisms underlying cell adhesion, migration, and proliferation .

Biology: : In biological research, ILK-IN-3 is employed to investigate the signaling pathways involving integrin linked kinase. It is used to study the effects of integrin linked kinase inhibition on cellular functions, such as differentiation, survival, and angiogenesis .

Medicine: : In medicine, ILK-IN-3 has shown potential as an anticancer agent. It enhances the efficacy of chemotherapeutic drugs like Docetaxel in preclinical models. Research is ongoing to explore its therapeutic potential in various cancer types .

Industry: : In the pharmaceutical industry, ILK-IN-3 is used in drug discovery and development. It serves as a lead compound for designing new integrin linked kinase inhibitors with improved efficacy and safety profiles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : ILK-IN-3 can be synthesized through a series of chemical reactions involving the formation of a pyrazole ring. The synthetic route typically involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the intermediate compound, which is then cyclized to form the pyrazole ring. The final product is obtained after purification and characterization .

Industrial Production Methods: : Industrial production of ILK-IN-3 involves scaling up the synthetic route under controlled conditions to ensure high yield and purity. The process includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient production. Quality control measures, including nuclear magnetic resonance and high-performance liquid chromatography, are employed to confirm the purity and identity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: : ILK-IN-3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: : Common reagents used in the reactions involving ILK-IN-3 include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substituting agents like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation .

Major Products Formed: : The major products formed from the reactions involving ILK-IN-3 include various derivatives with modified functional groups. These derivatives are often evaluated for their biological activity and potential therapeutic applications .

Wirkmechanismus

ILK-IN-3 exerts its effects by inhibiting the activity of integrin linked kinase. Integrin linked kinase is a key player in cell-matrix interactions and signaling pathways that regulate cell adhesion, migration, and survival. By inhibiting integrin linked kinase, ILK-IN-3 disrupts these processes, leading to reduced tumor growth and enhanced sensitivity to chemotherapeutic agents .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: : Similar compounds to ILK-IN-3 include other integrin linked kinase inhibitors such as QLT0267 and CTK7A. These compounds share a similar mechanism of action and are used in research to study integrin linked kinase-related pathways .

Uniqueness: : ILK-IN-3 is unique due to its high potency and oral bioavailability. It has shown superior efficacy in preclinical models compared to other integrin linked kinase inhibitors. Additionally, ILK-IN-3 has demonstrated the ability to enhance the anticancer effects of chemotherapeutic agents, making it a promising candidate for combination therapy .

Eigenschaften

IUPAC Name

4-[(4-methoxyphenyl)diazenyl]-1H-pyrazole-3,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N6O/c1-17-7-4-2-6(3-5-7)13-14-8-9(11)15-16-10(8)12/h2-5H,1H3,(H5,11,12,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNRNTYHAOBVOKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=NC2=C(NN=C2N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60415318, DTXSID00903507
Record name MLS000737992
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_4187
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00903507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6975-75-3
Record name MLS000737992
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21678
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS000737992
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(4-Methoxyphenyl)hydrazono]-4h-pyrazole-3,5-diamine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-[(4-Methoxyphenyl)hydrazono]-4h-pyrazole-3,5-diamine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-[(4-Methoxyphenyl)hydrazono]-4h-pyrazole-3,5-diamine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-[(4-Methoxyphenyl)hydrazono]-4h-pyrazole-3,5-diamine
Reactant of Route 5
4-[(4-Methoxyphenyl)hydrazono]-4h-pyrazole-3,5-diamine
Reactant of Route 6
Reactant of Route 6
4-[(4-Methoxyphenyl)hydrazono]-4h-pyrazole-3,5-diamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.